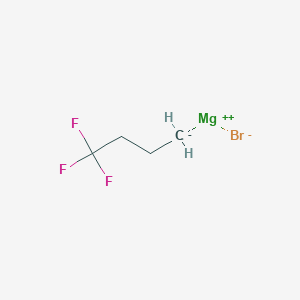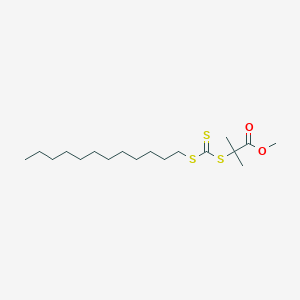
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluorobutylmagnesium bromide (TFBMgBr) is an organometallic compound used in organic synthesis. It is commonly used as a reagent in a variety of chemical reactions, including Grignard reactions, Wittig reactions, and Wittig-Horner reactions. TFBMgBr is a versatile reagent that can be used in a wide range of laboratory experiments.
Scientific Research Applications
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF is used in a variety of scientific research applications. It is used in organic synthesis to prepare various compounds, such as alcohols, amines, and carboxylic acids. It is also used in the synthesis of natural products, such as steroids and terpenoids. In addition, this compound is used in the synthesis of pharmaceuticals, such as antibiotics, anti-cancer drugs, and antiviral agents.
Mechanism of Action
Action Environment
The action of 4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF is influenced by environmental factors. It is a moisture-sensitive compound that reacts violently with water and air. Therefore, it should be stored under inert gas and away from oxidizing agents, air, water, and moisture . These precautions help maintain the compound’s stability and efficacy.
Advantages and Limitations for Lab Experiments
The main advantage of using 4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF in laboratory experiments is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of compounds. Additionally, it is relatively easy to obtain and is stable under normal laboratory conditions. The main limitation of using this compound is that it is sensitive to moisture, so it must be stored and used in a dry environment.
Future Directions
There are a number of potential future directions for the use of 4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF in laboratory experiments. It can be used in the synthesis of novel compounds, such as polymers and nanomaterials. It can also be used in the synthesis of drugs and pharmaceuticals. Additionally, it can be used in the development of new catalysts and reagents. Finally, it can be used in the development of new synthetic methods, such as the use of organocatalysis.
Synthesis Methods
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF is synthesized through the reaction of 4,4,4-trifluorobutyl bromide and magnesium in 2-MeTHF (2-Methoxyethanol). The reaction is typically performed in a dry box or glove box to ensure that the reaction is not exposed to moisture. The reaction proceeds via a nucleophilic substitution of the bromide by the magnesium to form the organometallic compound. The reaction is usually performed at room temperature, but it can also be performed at higher temperatures for faster reaction times.
properties
IUPAC Name |
magnesium;1,1,1-trifluorobutane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3.BrH.Mg/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCBDCZZOSJCI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)



![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)








